methyl 5,6,7-trifluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5,6,7-trifluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-10(15)6-3-4-2-5(11)7(12)8(13)9(4)14-6/h2-3,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJATCXAATBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C(=C2N1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the electrophilic fluorination of a suitable indole precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, under mild conditions to avoid over-fluorination . Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product .
Chemical Reactions Analysis
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5,6,7-trifluoro-1H-indole-2-carboxylate is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets . The indole ring can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects . Specific molecular targets and pathways involved may include neurotransmitter receptors, kinases, and other signaling proteins .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs include:
- Ethyl-5-fluoroindole-2-carboxylate (6) : Features a single fluorine at position 5 and an ethyl ester group .
- Indole-5-carboxylic acid : A carboxylic acid derivative with a melting point (mp) of 208–210°C, highlighting the impact of substitution (carboxylic acid vs. ester) on physical properties .
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) : An amide derivative of ethyl-5-fluoroindole-2-carboxylate, demonstrating how functional group modifications (ester to amide) alter reactivity and properties .
Key Structural Differences :
- Fluorination: Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate has three fluorine atoms, which increase electron-withdrawing effects compared to mono-fluorinated analogs like compound 6. This likely reduces nucleophilic reactivity at the indole ring and enhances thermal stability.
- Ester Group : The methyl ester at position 2 distinguishes it from carboxylic acid derivatives (e.g., indole-5-carboxylic acid) and amides (e.g., compound 3 ), influencing solubility and bioavailability .
Physical and Chemical Properties
*Inferred properties:
- Lipophilicity: The trifluoro substitution likely increases logP compared to mono-fluorinated analogs, improving membrane permeability.
- Solubility : Methyl esters generally exhibit lower aqueous solubility than carboxylic acids but higher than amides due to reduced hydrogen bonding .
Biological Activity
Methyl 5,6,7-trifluoro-1H-indole-2-carboxylate is a fluorinated derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique trifluoromethyl substitution pattern that enhances its stability and lipophilicity. The presence of three fluorine atoms can significantly influence the compound's reactivity and biological properties compared to other indole derivatives.
Indole derivatives like this compound interact with various biological targets, leading to a range of effects:
- Target of Action : The compound primarily targets enzymes and receptors involved in critical biochemical pathways.
- Mode of Action : It is believed to modulate enzyme activity through competitive inhibition or allosteric interactions.
- Biochemical Pathways : The compound exhibits activities such as:
- Antiviral
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase activities.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral integrase enzymes. For instance, related indole derivatives have shown effective inhibition against HIV integrase with IC50 values ranging from 0.13 to 47.44 μM .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell growth. Studies indicate that indole derivatives can selectively target cancer cells while exhibiting minimal toxicity to normal cells .
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against Mycobacterium tuberculosis has been highlighted in research where related compounds showed MIC values as low as 0.62 μM .
Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for methyl 5,6,7-trifluoro-1H-indole-2-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via the Fischer indole synthesis , which involves:
- Cyclization of fluorinated phenylhydrazines with β-keto esters under acidic conditions.
- Critical parameters include temperature control (reflux in acetic acid), solvent choice (DMF or ethanol), and catalyst use (e.g., sodium acetate) .
- Post-synthetic purification via recrystallization or column chromatography ensures >95% purity. Analytical techniques like NMR and mass spectrometry are essential for structural confirmation .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond angles and lengths : For example, the C2–C1–C6 angle is ~122.19°, and the ester group (O1–C9–O2) adopts a planar conformation .
- Packing interactions : Fluorine atoms participate in weak C–H···F hydrogen bonds, stabilizing the lattice. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What analytical techniques are used to confirm the purity and identity of this compound?
- HPLC : To assess purity (>98% required for biological assays).
- 1H/19F NMR : Fluorine signals at δ −110 to −120 ppm confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 254.05) .
Advanced Research Questions
Q. How does fluorination at positions 5, 6, and 7 influence the compound’s electronic properties and reactivity?
- Electron-withdrawing effects : Fluorine atoms reduce electron density on the indole ring, enhancing electrophilic substitution at position 3.
- Steric effects : Trifluorination increases steric hindrance, limiting nucleophilic attack on the ester group. Computational studies (DFT) show a LUMO energy of −1.8 eV, favoring reactions with electron-rich targets .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from:
- Purity variations : Validate via HPLC and elemental analysis.
- Assay conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration <1%).
- Structural analogs : Compare with methyl 5,6-difluoro and 5-fluoro derivatives to isolate fluorination effects .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., cyclooxygenase-2). Fluorine atoms form halogen bonds with Arg120 (ΔG = −8.2 kcal/mol).
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Fluorine substitutions improve binding entropy by reducing solvent accessibility .
Comparative Analysis
Q. How does this compound compare to structurally related indole derivatives?
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 h) .
- Crystallography : Employ synchrotron radiation for high-resolution data collection (0.8 Å resolution) .
- Bioassays : Pair in vitro studies with zebrafish models to evaluate toxicity (LC50 > 100 μM recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
